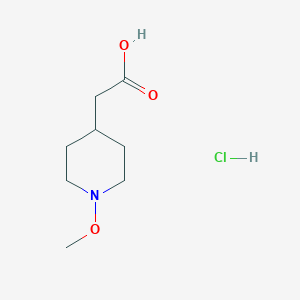

2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride

説明

2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride (CAS: 1909326-89-1) is a piperidine-derived compound with the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol . Structurally, it consists of a piperidine ring substituted with a methoxy group at the 1-position and an acetic acid moiety at the 4-position, forming a hydrochloride salt. Its hydrochloride form enhances solubility, a common strategy for improving pharmacokinetic properties in pharmaceutical candidates .

特性

IUPAC Name |

2-(1-methoxypiperidin-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-12-9-4-2-7(3-5-9)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNVEDOSBLETKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(CC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Acetylation: The acetic acid moiety can be introduced via acetylation reactions using acetic anhydride or acetyl chloride.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality .

化学反応の分析

Types of Reactions

2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Substitution: Methanol, ethanol, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride has several scientific research applications:

作用機序

The mechanism of action of 2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations :

- Synthesis: The target compound likely follows a nucleophilic aromatic substitution pathway, similar to compounds 9a–9d , where the piperidine nitrogen displaces a leaving group (e.g., fluorine) on a methoxy-substituted aryl halide.

- Solubility: As a hydrochloride salt, the target compound is expected to exhibit higher aqueous solubility than neutral analogs like 9a–9d, similar to 2-(1H-imidazol-5-yl)acetic acid hydrochloride, which is explicitly noted as water-soluble .

Physicochemical Properties

Comparative data for selected compounds:

Key Observations :

- The absence of melting point data for the target compound contrasts with well-characterized analogs like 2-(1H-imidazol-5-yl)acetic acid hydrochloride , highlighting a gap in existing literature.

生物活性

2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

The compound features a piperidine ring with a methoxy group and an acetic acid moiety, which contributes to its unique biological properties. The molecular formula is CHClNO.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, potentially making it useful in treating infections.

- Antiviral Effects : There is ongoing investigation into its efficacy against viral infections, although detailed results are still emerging.

- Neurological Applications : The compound is being explored for its potential therapeutic effects in neurological disorders, possibly due to its ability to interact with neurotransmitter systems.

- Antitubercular Activity : Similar compounds have shown promise against Mycobacterium tuberculosis, indicating that this compound may also be effective in this regard .

The mechanism of action involves interactions with specific molecular targets within the body. The compound may modulate neurotransmitter levels or inhibit key enzymes involved in microbial metabolism, leading to its observed biological effects .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study assessing the compound's antimicrobial properties, it was found to inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Streptococcus pneumoniae | 16 |

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings suggest moderate oral bioavailability, with ongoing studies aimed at optimizing its pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。